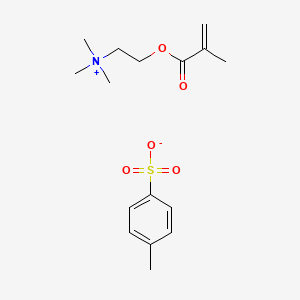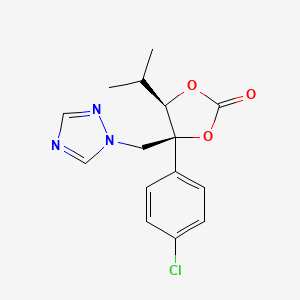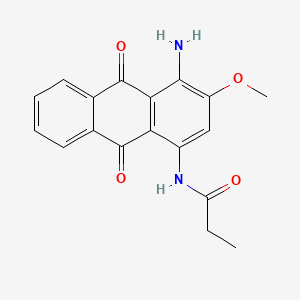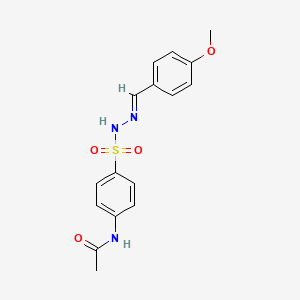
5'-(Bis(2-cyanoethyl)amino)-2'-((2,6-dichloro-4-nitrophenyl)azo)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide is a complex organic compound with the molecular formula C20H17Cl2N7O3 and a molecular weight of 474.3 g/mol. It is characterized by the presence of cyanoethyl, dichlorophenyl, and nitrophenyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide involves multiple steps. One common method includes the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with N-(2-cyanoethyl)aniline. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediate compounds. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanoethyl and nitrophenyl groups.
Common reagents used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide involves its interaction with specific molecular targets. The cyanoethyl and nitrophenyl groups play a crucial role in its reactivity, allowing it to bind to various enzymes and receptors. The pathways involved include inhibition of specific enzymes and disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide stands out due to its unique combination of functional groups. Similar compounds include:
2,6-Dichloro-4-nitroaniline: Shares the dichlorophenyl and nitrophenyl groups but lacks the cyanoethyl groups.
N-(2-Cyanoethyl)aniline: Contains the cyanoethyl group but lacks the dichlorophenyl and nitrophenyl groups.
This unique structure allows 5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide to exhibit distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
27447-29-6 |
|---|---|
Molecular Formula |
C20H17Cl2N7O3 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
N-[5-[bis(2-cyanoethyl)amino]-2-[(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17Cl2N7O3/c1-13(30)25-19-12-14(28(8-2-6-23)9-3-7-24)4-5-18(19)26-27-20-16(21)10-15(29(31)32)11-17(20)22/h4-5,10-12H,2-3,8-9H2,1H3,(H,25,30) |
InChI Key |
VRPSNSOURXIFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCC#N)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


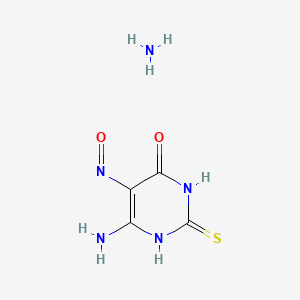
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
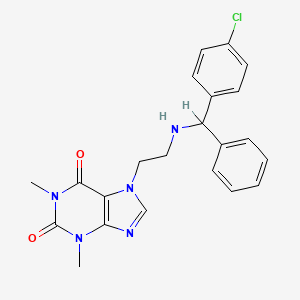
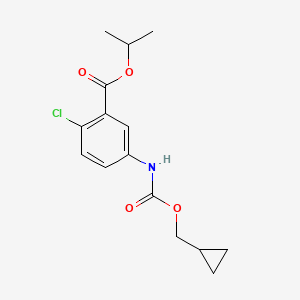
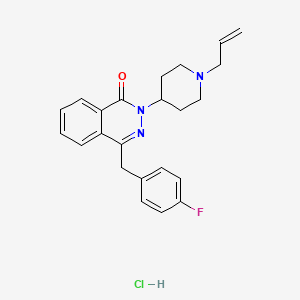
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

